3-Azabicyclo[3.3.1]nonane, 3-isopropyl-
Description
Historical Context and Structural Significance of Bicyclo[3.3.1]nonane Systems
The bicyclo[3.3.1]nonane framework, consisting of two fused six-membered rings, has been a subject of chemical investigation for over a century, with initial discoveries dating back to the late 19th and early 20th centuries. The first synthesis of a derivative is often attributed to Julius Tröger in 1887 with the formation of Tröger's base, an aza-analog. rsc.org The parent hydrocarbon, bicyclo[3.3.1]nonane, was first synthesized in 1911. Early interest in this system was driven by the desire to understand the consequences of its unique geometry and conformational behavior.
Structurally, the bicyclo[3.3.1]nonane system is significant due to its conformational flexibility, being able to exist in several forms, including the twin-chair, chair-boat, and twin-boat conformations. The preferred conformation is highly dependent on the substitution pattern on the rings. In its most stable twin-chair conformation, the endo substituents at the C3 and C7 positions experience significant transannular steric interactions, a feature that has been extensively studied to understand non-bonded interactions in cyclic systems. This inherent strain and rigidity make bicyclo[3.3.1]nonane derivatives crucial models for conformational analysis and for studying reaction mechanisms and stereochemistry. Their well-defined and rigid structure serves as a scaffold in the design of molecular tweezers, ion receptors, and asymmetric catalysts. rsc.org
Overview of Azabicyclo[3.3.1]nonane Derivatives in Chemical Research
The introduction of a nitrogen atom into the bicyclo[3.3.1]nonane skeleton to form azabicyclo[3.3.1]nonanes has profound implications for the chemical and biological properties of these compounds. These nitrogen-containing heterocycles are important structural motifs found in a variety of complex natural products, particularly in diterpene and indole (B1671886) alkaloids. rsc.org This has made the development of synthetic routes to the azabicyclo[3.3.1]nonane core a significant area of research in organic synthesis.
Azabicyclo[3.3.1]nonane derivatives have been shown to possess a wide range of biological activities, including analgesic, antitubercular, antimalarial, and anti-inflammatory properties. rsc.org The rigid framework allows for the precise positioning of pharmacophoric groups, making them attractive scaffolds in drug discovery. For instance, certain derivatives have been investigated as inhibitors of chorismate mutase and as antiarrhythmic agents. rsc.org Beyond their medicinal applications, these compounds have also been explored as organic superbases and as ligands in coordination chemistry. The ease of preparation of some 3-azabicyclo[3.3.1]nonanes from readily available starting materials further enhances their utility as versatile building blocks in target-oriented synthesis. researchgate.net
Specific Focus: 3-Azabicyclo[3.3.1]nonane, 3-isopropyl- as a Model System
While extensive research has been conducted on the broader class of azabicyclo[3.3.1]nonane derivatives, the specific compound 3-azabicyclo[3.3.1]nonane, 3-isopropyl- serves as an interesting theoretical model for studying the influence of a sterically demanding substituent at the nitrogen atom on the conformational and reactive properties of the bicyclic system. The isopropyl group, with its moderate bulk, provides a valuable intermediate case between smaller substituents like methyl and larger ones like tert-butyl.
The introduction of the isopropyl group on the nitrogen atom at the 3-position is expected to influence the conformational equilibrium of the bicyclic system. In the preferred twin-chair conformation of the 3-azabicyclo[3.3.1]nonane skeleton, the N-substituent can occupy either an equatorial or an axial position. The steric bulk of the isopropyl group would likely lead to a strong preference for the equatorial orientation to minimize steric interactions with the rest of the ring system.
Furthermore, the electronic properties of the nitrogen atom are modulated by the isopropyl group. As an electron-donating alkyl group, it increases the electron density on the nitrogen, thereby enhancing its basicity and nucleophilicity compared to the unsubstituted parent compound. However, the steric hindrance presented by the isopropyl group would also play a crucial role in its reactivity, potentially slowing down reactions with sterically demanding electrophiles. These competing electronic and steric effects make 3-azabicyclo[3.3.1]nonane, 3-isopropyl- an excellent model system for dissecting the factors that govern the reactivity of N-substituted bridged bicyclic compounds.
Below is a table summarizing the key structural and predicted properties of 3-Azabicyclo[3.3.1]nonane, 3-isopropyl-.
| Property | Value/Description |
| IUPAC Name | 3-isopropyl-3-azabicyclo[3.3.1]nonane |
| Molecular Formula | C₁₁H₂₁N |
| Molecular Weight | 167.29 g/mol |
| Predicted Conformation | Predominantly twin-chair with N-isopropyl group in the equatorial position. |
| Predicted Basicity | Higher than 3-azabicyclo[3.3.1]nonane due to the electron-donating isopropyl group. |
| Key Research Interest | Model for studying steric and electronic effects of N-substituents on the conformation and reactivity of bridged bicyclic systems. |
The following table presents a comparative overview of related azabicyclo[3.3.1]nonane derivatives that have been studied, providing context for the potential research applications of the 3-isopropyl derivative.
| Compound | Key Research Findings/Applications |
| 3-Azabicyclo[3.3.1]nonane | Parent compound, used in conformational studies and as a building block for more complex derivatives. rsc.org |
| 3-Methyl-3-azabicyclo[3.3.1]nonane (Granatanine) | A natural product alkaloid, studied for its conformational properties and as a synthetic precursor. |
| 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one | Intermediate in the synthesis of various derivatives, with studies on its stereochemistry and reactivity. researchgate.net |
| Derivatives with substituents at C2 and C4 | Investigated for their potential antibacterial and antifungal activities. |
Properties
Molecular Formula |
C11H21N |
|---|---|
Molecular Weight |
167.29 g/mol |
IUPAC Name |
3-propan-2-yl-3-azabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C11H21N/c1-9(2)12-7-10-4-3-5-11(6-10)8-12/h9-11H,3-8H2,1-2H3 |
InChI Key |
JQFXLDSKSNUCHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC2CCCC(C2)C1 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Azabicyclo 3.3.1 Nonane, 3 Isopropyl and Its Precursors
Classical Mannich Reaction Approaches to the Azabicyclic Core
The Mannich reaction is a three-component condensation reaction that involves an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.org This reaction is one of the most direct and widely employed methods for the construction of the 3-azabicyclo[3.3.1]nonane framework. smolecule.com
The synthesis of the 3-azabicyclo[3.3.1]nonane core via a double Mannich reaction typically involves the reaction of a cyclic ketone, an aldehyde, and a primary amine. rsc.org The mechanism commences with the formation of an iminium ion from the amine and the aldehyde. wikipedia.org The enol or enolate form of the ketone then acts as a nucleophile, attacking the iminium ion. wikipedia.orgsmolecule.com A second intramolecular Mannich reaction follows, leading to the formation of the bicyclic structure.
A common approach involves the condensation of a piperidin-4-one derivative with formaldehyde (B43269) and a primary amine. semanticscholar.org For instance, 1-substituted-4-oxopiperidines can undergo Mannich cyclocondensation with paraformaldehyde and various primary amines to yield 3,7-diazabicyclo[3.3.1]nonan-9-ones. semanticscholar.org While this specific example leads to a diaza-analogue, the fundamental principle of the double Mannich reaction remains the same for the synthesis of the mono-aza core.
Recent advancements have expanded the scope of this reaction. For example, a novel one-pot tandem Mannich annulation has been developed for the synthesis of 3-azabicyclo[3.3.1]nonane derivatives directly from aromatic ketones, paraformaldehyde, and dimethylamine. rsc.orgrsc.org This method avoids the pre-formation of a six-membered ring skeleton, offering a more streamlined approach. rsc.org The proposed mechanism for this reaction involves several intermediates, culminating in the cyclization to the desired 3-ABN product. rsc.org
Lewis acids, such as methyltrichlorosilane, have been shown to be effective activators for the double Mannich reaction between β-keto esters and N,N-bis(alkoxymethyl)alkylamines, leading to the synthesis of 3-ABNs. rsc.org The choice of Lewis acid can influence the reaction yield. rsc.org
The stereochemistry of the resulting 3-azabicyclo[3.3.1]nonanones is an important aspect, with the bicyclic system often adopting a chair-chair or a boat-chair conformation. chemijournal.com The substituents on the bicyclic core can influence the preferred conformation. rsc.org
Table 1: Examples of Mannich Reactions for 3-Azabicyclo[3.3.1]nonane Synthesis
| Ketone/Enol Precursor | Amine | Aldehyde | Catalyst/Conditions | Product | Reference |
| Aromatic Ketones | Dimethylamine | Paraformaldehyde | One-pot tandem annulation | 3-Azabicyclo[3.3.1]nonane derivatives | rsc.orgrsc.org |
| β-Keto esters | Primary amines | N,N-bis(alkoxymethyl)alkylamines | MeSiCl3 or Me3SiCl | 3-Azabicyclo[3.3.1]nonane derivatives | rsc.org |
| 1-(3-ethoxypropyl)piperidin-4-one | Primary amines | Formaldehyde | Acetic acid in methanol | 3,7-Diazabicyclo[3.3.1]nonan-9-ones | semanticscholar.org |
| Cyclohexanone | Ammonium acetate | Aryl-aldehyde | Polar aprotic solvents | 2,4-Diaryl-3-azabicyclo[3.3.1]nonanones | chemijournal.com |
The N-3 isopropyl substituent can be introduced in several ways. One direct method is to use isopropylamine (B41738) as the primary amine in the Mannich reaction. The synthesis of 3-isopropyl-3-azabicyclo[3.3.1]nonan-9-one has been documented, indicating the feasibility of this approach. chemspider.com
Alternatively, the isopropyl group can be introduced after the formation of the azabicyclic core. This can be achieved through N-alkylation of a pre-formed 3-azabicyclo[3.3.1]nonane derivative. For example, if the initial Mannich reaction is carried out with a primary amine that can be easily deprotected (e.g., benzylamine), the resulting secondary amine in the bicyclic system can then be alkylated with an isopropyl halide or a corresponding sulfonate ester.
Another strategy involves reductive amination. The 3-azabicyclo[3.3.1]nonan-9-one can be reacted with acetone (B3395972) in the presence of a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, to introduce the isopropyl group at the N-3 position.
Alternative Cyclization Strategies for the Bicyclic Scaffold
While the Mannich reaction is a powerful tool, other cyclization strategies have also been developed to construct the 3-azabicyclo[3.3.1]nonane scaffold. rsc.org
The Effenberger cyclization is a method for synthesizing bicyclo[3.3.1]nonane ring systems through the reaction of a 1-alkoxy-1-cycloalkene with malonyl dichloride. rsc.org This methodology has been applied to the synthesis of various natural products containing the bicyclic core. rsc.org While the primary application of this reaction has been in the synthesis of carbocyclic bicyclo[3.3.1]nonanes, its principles could be adapted for the synthesis of the aza-analogue. This would likely involve the use of a nitrogen-containing analogue of malonyl dichloride or a subsequent transformation of the resulting dione (B5365651) to introduce the nitrogen atom.
Intramolecular cycloaddition reactions offer another pathway to the 3-azabicyclo[3.3.1]nonane skeleton. For instance, the intramolecular cycloaddition of nitrones has been utilized to construct the 2,6-diazabicyclo[3.3.1]nonane skeleton. rsc.org This strategy involves the formation of a nitrone from a secondary amine, which then undergoes an intramolecular cycloaddition with a tethered alkene. rsc.org A similar approach could be envisioned for the synthesis of the 3-azabicyclo[3.3.1]nonane core, where a suitably substituted piperidine (B6355638) derivative containing an alkene and a precursor to a nitrone could be employed.
In a formal synthesis of Sarain A, an unprecedented intramolecular cycloaddition of an eight-membered cyclic nitrone was used to construct the 2-azabicyclo[3.3.1]nonane framework. nih.gov This highlights the potential of intramolecular cycloadditions of nitrones in synthesizing complex azabicyclic systems.
Reductive Pathways for Functional Group Interconversion and Stereocontrol
Reductive methods are crucial for the functionalization and stereochemical control of the 3-azabicyclo[3.3.1]nonane system. The reduction of the ketone at the C-9 position is a common transformation.
The Wolff-Kishner reduction, using hydrazine (B178648) hydrate (B1144303) in the presence of a strong base like KOH, can be employed to reduce the C-9 ketone of 3,7-diazabicyclo[3.3.1]nonan-9-ones to the corresponding methylene (B1212753) group. ect-journal.kz This method is effective for complete deoxygenation.
For the reduction of the C-9 ketone to a hydroxyl group, various reducing agents can be used, with the choice of reagent influencing the stereochemical outcome (i.e., the formation of endo or exo alcohols). Sodium borohydride (B1222165) is a commonly used reagent for this purpose. google.com The stereoselectivity of the reduction can be influenced by the steric environment around the carbonyl group.
Catalytic hydrogenation is another important reductive pathway. For instance, endo-9-azabicyclo[3.3.1]nonan-3-ol derivatives can be synthesized by the reduction of the corresponding 9-azabicyclo[3.3.1]nonan-3-one derivative in the presence of a ruthenium complex catalyst. google.com This method offers a cost-effective and simplified process compared to using boron-based reductants. google.com The use of specific catalysts can provide high stereoselectivity.
Reductive amination, as mentioned earlier, is a key method for introducing substituents on the nitrogen atom. This reaction involves the condensation of an amine with a ketone or aldehyde to form an imine or iminium ion, which is then reduced in situ.
Table 2: Reductive Pathways in 3-Azabicyclo[3.3.1]nonane Chemistry
| Substrate | Reagent/Catalyst | Product | Transformation | Reference |
| 3,7-Diazabicyclo[3.3.1]nonan-9-one | Hydrazine hydrate, KOH | 3,7-Diazabicyclo[3.3.1]nonane | C=O to CH2 | ect-journal.kz |
| 9-Azabicyclo[3.3.1]nonan-3-one | Sodium borohydride | endo-9-Azabicyclo[3.3.1]nonan-3-ol | C=O to CH(OH) | google.com |
| 9-Azabicyclo[3.3.1]nonan-3-one | H2, Ruthenium complex | endo-9-Azabicyclo[3.3.1]nonan-3-ol | C=O to CH(OH) | google.com |
| 3-Azabicyclo[3.3.1]nonan-9-one and Acetone | Sodium cyanoborohydride | 3-Isopropyl-3-azabicyclo[3.3.1]nonan-9-one | Reductive amination | - |
Strategies for the Preparation of Related 3-Substituted 3-Azabicyclo[3.3.1]nonane Derivatives
The preparation of 3-substituted 3-azabicyclo[3.3.1]nonane derivatives is a focal point of research due to the prevalence of this scaffold in bioactive molecules. nih.gov A primary and versatile method for introducing substituents at the 3-position is through the N-alkylation of the parent 3-azabicyclo[3.3.1]nonane. This approach involves the reaction of the secondary amine of the bicyclic system with a suitable alkylating agent. acs.org
Another significant strategy for the synthesis of this class of compounds is the Mannich reaction. This one-pot reaction can directly yield 3-azabicyclo[3.3.1]nonane derivatives from aromatic ketones, paraformaldehyde, and a primary amine. rsc.org This method is particularly attractive for its efficiency in constructing the core bicyclic structure. rsc.org Modifications of the Mannich reaction have also been developed to produce a variety of derivatives. google.comrsc.org
The bridged Ritter reaction offers another pathway to the 3-azabicyclo[3.3.1]nonane core. researchgate.net This reaction involves the cyclization of a suitable precursor, leading to the formation of the characteristic bicyclic ring system. researchgate.net Additionally, Michael addition reactions have been employed in the synthesis of substituted 3-azabicyclo[3.3.1]nonane derivatives. researchgate.net
For the synthesis of more complex derivatives, intramolecular cyclization reactions are often utilized. These can include strategies like intramolecular cation capture and iodonium (B1229267) capture, which facilitate the formation of the bicyclic framework from appropriately functionalized precursors. rsc.org
Below is a table summarizing various synthetic strategies for 3-substituted 3-azabicyclo[3.3.1]nonane derivatives.
| Reaction Type | Key Reagents/Conditions | Advantages | Reference |
| N-Alkylation | 3-Azabicyclo[3.3.1]nonane, Alkylating Agent | Direct introduction of substituents | acs.org |
| Mannich Reaction | Aromatic Ketones, Paraformaldehyde, Primary Amine | One-pot synthesis, good yields | rsc.orggoogle.comrsc.org |
| Bridged Ritter Reaction | Nitrilium ion cyclization | Forms the azabicyclo[3.3.1]nonene core | researchgate.net |
| Michael Addition | α,β-Unsaturated Carbonyl Compounds | Formation of 6- and 6,8-substituted derivatives | researchgate.net |
| Intramolecular Cation Capture | Functionalized cyclohexene (B86901) precursors | Construction of complex bicyclic systems | rsc.org |
It is important to note that the choice of synthetic strategy often depends on the desired substitution pattern and the availability of starting materials. The versatility of these methods allows for the creation of a diverse library of 3-azabicyclo[3.3.1]nonane derivatives for various research applications.
Conformational Analysis of 3 Azabicyclo 3.3.1 Nonane, 3 Isopropyl
Theoretical Computations of Conformational Space
Theoretical modeling serves as a powerful tool for mapping the potential energy surface of 3-isopropyl-3-azabicyclo[3.3.1]nonane and understanding the relative stabilities of its possible conformers. These computational approaches range from high-level quantum mechanical methods to more efficient molecular mechanics calculations.
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and Density Functional Theory (DFT) calculations offer a high level of accuracy in determining the geometries and energies of molecular conformations. For the bicyclo[3.3.1]nonane system, these methods are employed to calculate the electronic structure and predict the relative energies of various isomers. researchgate.net In the case of 3-isopropyl-3-azabicyclo[3.3.1]nonane, DFT calculations would be expected to show that the bulky isopropyl group introduces significant steric strain. This strain particularly destabilizes the traditional twin-chair conformation due to unfavorable interactions between the isopropyl group and the axial protons within the bicyclic framework. High-level calculations, such as those performed on related 3-azabicyclo[3.3.1]nonane systems, have been crucial in quantifying the energy differences between chair-chair (CC) and boat-chair (BC) conformers. researchgate.net
Molecular Mechanics Force Field Calculations
Molecular mechanics provides a computationally efficient method for exploring the conformational space of large molecules. wustl.edu Force fields, such as MM2, MM3, or AMBER, model the molecule as a collection of atoms connected by springs, calculating the steric energy based on bond lengths, angles, and torsional strain. wustl.edu Studies on various 3-azabicyclo[3.3.1]nonane derivatives have utilized molecular mechanics to investigate conformational preferences. orcid.org For 3-isopropyl-3-azabicyclo[3.3.1]nonane, these calculations would model the van der Waals repulsions introduced by the isopropyl group. The results would likely indicate a significant preference for a conformation that moves the isopropyl group away from the rest of the ring system, thereby minimizing steric clashes. The transferability of parameters from smaller molecules allows for reliable predictions for this more complex bicyclic system. wustl.edu
Energetic Profiles of Chair-Chair, Boat-Chair, and Twin-Boat Conformations
The bicyclo[3.3.1]nonane skeleton can principally exist in three conformations: a twin-chair (CC), a boat-chair (BC), and a twin-boat (TB). For the unsubstituted 3-azabicyclo[3.3.1]nonane, the twin-chair conformation is generally the most stable. However, the introduction of a sterically demanding substituent, such as an isopropyl group on the nitrogen atom, dramatically alters the energetic landscape.
Research on analogous compounds has demonstrated that bulky substituents force one of the rings to flip into a boat conformation to alleviate steric strain. researchgate.net Specifically, the introduction of a 2-isopropyl substituent on a related 3-benzyl-3-azabicyclo[3.3.1]nonane was shown to shift the conformational equilibrium in favor of the chair-boat form. researchgate.net This suggests a similar outcome for the 3-isopropyl derivative, where the chair-boat conformation would be significantly stabilized relative to the twin-chair form. The twin-boat conformation remains a high-energy state and is generally not significantly populated at room temperature.
Table 1: Predicted Relative Energies of 3-isopropyl-3-azabicyclo[3.3.1]nonane Conformations This table presents hypothetical energy values based on established principles of steric effects in bicyclo[3.3.1]nonane systems.
| Conformation | Predicted Relative Energy (kcal/mol) | Key Steric Interactions |
| Twin-Chair (CC) | 3.0 - 5.0 | High: Isopropyl group clashes with axial hydrogens. |
| Boat-Chair (BC) | 0.0 | Low: Isopropyl group in a less hindered position. |
| Twin-Boat (TB) | > 6.0 | Very High: Significant flagpole and torsional strain. |
Experimental Elucidation of Conformation
Experimental techniques provide physical evidence of the conformational preferences of molecules in both the solid and solution states.
X-ray Crystallography for Solid-State Structures
Single-crystal X-ray diffraction provides unambiguous proof of a molecule's conformation in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, defining the exact spatial arrangement of the atoms. While a specific crystal structure for 3-isopropyl-3-azabicyclo[3.3.1]nonane is not widely reported, analyses of closely related 3,7-diheterabicyclo[3.3.1]nonanes have been crucial in confirming their conformations, which are often found to be in chair-chair or chair-boat forms depending on the substitution pattern. researchgate.netacs.org Such an analysis for the title compound would be expected to reveal a boat-chair conformation in the crystal lattice to minimize intermolecular packing forces and intramolecular steric repulsion.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations
Advanced NMR spectroscopy is the most powerful tool for determining molecular conformation in solution. Techniques including 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC, NOESY) experiments are used to elucidate the structure and stereochemistry. nih.gov
For 3-azabicyclo[3.3.1]nonane derivatives, the conformation can be deduced by analyzing proton-proton coupling constants (³JHH) and through-space Nuclear Overhauser Effects (NOEs). acs.org In a twin-chair conformation, characteristic large axial-axial couplings are observed. Conversely, in a chair-boat conformation, the coupling patterns change significantly due to the altered dihedral angles. acs.org
Crucially, a study on 3-benzyl-3-azabicyclo[3.3.1]nonanes showed that while 2-methyl and 2-ethyl substituents allowed the system to retain a flattened double-chair conformation, the introduction of a bulkier 2-isopropyl substituent caused a definitive shift to a chair-boat conformation, as determined by ¹H and ¹³C NMR spectroscopy. researchgate.net This provides strong evidence that the steric demand of the isopropyl group in 3-isopropyl-3-azabicyclo[3.3.1]nonane would likewise favor a chair-boat conformation in solution. NOESY experiments would be key in confirming this, as they would show spatial proximity between protons that are close in a chair-boat arrangement but distant in a twin-chair form. acs.org
Table 2: Expected NMR Signatures for the Chair-Boat Conformation of 3-isopropyl-3-azabicyclo[3.3.1]nonane This table describes the general NMR characteristics expected for the favored chair-boat conformer based on studies of analogous compounds.
| NMR Parameter | Expected Observation for Chair-Boat Conformer | Rationale |
| ¹H NMR Coupling Constants | Absence of multiple large (~10-13 Hz) axial-axial couplings. | Altered dihedral angles in the boat ring lead to smaller coupling constants. |
| ¹H NMR Chemical Shifts | Anisotropic effects leading to unusual shielding or deshielding of specific protons. | Protons on the boat ring experience a different electronic environment compared to the chair ring. |
| NOESY Correlations | Cross-peaks indicating proximity between protons on opposite sides of the ring system (e.g., between the isopropyl group and specific ring protons). | These correlations are unique to the folded geometry of the chair-boat conformation. |
| ¹³C NMR Chemical Shifts | Shifts for carbons in the boat portion will differ from those in the chair portion due to steric and electronic effects. | The different geometries of the two rings result in distinct carbon chemical shifts. |
1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
The three-dimensional structure of 3-isopropyl-3-azabicyclo[3.3.1]nonane in solution is primarily elucidated through a comprehensive application of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. bath.ac.uk These techniques provide detailed information on scalar (through-bond) and dipolar (through-space) couplings, which are essential for determining the molecule's predominant conformation. science.gov
COSY (Correlation Spectroscopy): This 2D experiment maps out proton-proton scalar couplings (typically over two or three bonds). It is instrumental in identifying coupled spin systems within the two rings of the bicyclic structure, allowing for the assignment of protons on adjacent carbons. researchgate.net For instance, the coupling patterns of the bridgehead protons with their neighbors can help differentiate between chair and boat forms of the rings. acs.org
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is a powerful tool for unambiguously assigning the ¹³C resonances based on the already-assigned ¹H spectrum. scirp.org
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). HMBC is crucial for connecting different spin systems and for assigning quaternary carbons that are not visible in HSQC spectra.
By integrating data from these NMR experiments, a detailed 3D model of the molecule in solution can be constructed. For many 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones, these methods have confirmed a twin-chair conformation with equatorial orientations of the aryl groups. scirp.org
Dynamic NMR Studies for Stereomutation Barriers
The 3-azabicyclo[3.3.1]nonane skeleton is not static; it undergoes conformational changes, such as ring inversion (chair-to-boat) and nitrogen inversion. When a bulky substituent like an isopropyl group is present on the nitrogen, the dynamics of these processes can be studied using variable-temperature or dynamic NMR (DNMR) spectroscopy. nih.gov
Stereomutation refers to the interconversion of stereoisomers. In this context, it primarily involves the interconversion between different conformers. researchgate.net If the energy barrier to this interconversion is sufficiently high, the process may be slow on the NMR timescale at low temperatures. This can lead to the observation of separate signals for each conformer. As the temperature is increased, the rate of interconversion increases, causing the distinct signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures.
By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to calculate the kinetic parameters for the conformational exchange. rsc.org The Gibbs free energy of activation (ΔG‡), which represents the energy barrier for the stereomutation process, can be determined at the coalescence temperature. science.gov Dynamic NMR studies on related bicyclo[3.3.1]nonane systems have been used to measure rotational barriers and ring inversion processes. nih.gov For processes with activation barriers in the range of 20 to 100 kJ/mol, DNMR is the most suitable monitoring technique. rsc.org
Influence of the 3-Isopropyl Group on Conformational Preferences and Dynamics
The presence of the N-isopropyl group has a profound impact on both the static conformational preferences and the dynamic behavior of the 3-azabicyclo[3.3.1]nonane system.
The bicyclo[3.3.1]nonane framework generally prefers a twin-chair (CC) conformation. However, this conformation can be destabilized by steric repulsion between the endo-protons at C-3 and C-7. In the parent 3-azabicyclo[3.3.1]nonane, this transannular interaction is somewhat relieved due to the shorter C-N bond length compared to a C-C bond.
Stereo-electronic Effects and Transannular Interactions
Beyond simple steric bulk, the conformational behavior of 3-isopropyl-3-azabicyclo[3.3.1]nonane is governed by subtle stereo-electronic effects and transannular interactions.
Transannular interactions are non-bonded interactions between atoms on opposite sides of a ring system. In the twin-chair conformation of bicyclo[3.3.1]nonane systems, a notable repulsive interaction occurs between the inward-pointing (endo) hydrogens at the C-3 and C-7 positions. In the case of 3-azabicyclo[3.3.1]nonane, this interaction is between the lone pair on the nitrogen (or an N-substituent) and the endo-hydrogen at C-7. Furthermore, in the protonated form of 3-azabicyclo[3.3.1]nonane, an attractive transannular interaction in the form of a dihydrogen bond can occur between the C7-H and N3-H⁺ protons, which has been shown to lower the energy of the system. rsc.org The conformation of the N-isopropyl group will modulate these transannular forces, influencing the delicate balance that determines the molecule's preferred shape.
Derivatization and Functionalization of the 3 Azabicyclo 3.3.1 Nonane, 3 Isopropyl Core
Chemical Transformations at the Isopropyl Nitrogen
The tertiary amine of the 3-azabicyclo[3.3.1]nonane system is a primary site for chemical modification. For the 3-isopropyl derivative, transformations at the nitrogen atom predominantly involve N-dealkylation to yield the secondary amine, which can then serve as a precursor for further functionalization.
One general method for the N-dealkylation of tertiary amines is through the use of chloroformate reagents. nih.gov The reaction typically proceeds by the formation of a carbamate (B1207046) intermediate, which is subsequently cleaved to yield the secondary amine. nih.gov While specific studies on 3-isopropyl-3-azabicyclo[3.3.1]nonane are not extensively documented, the principles of N-dealkylation suggest that the isopropyl group can be removed. In reactions involving tertiary amines with different alkyl substituents, the ease of removal can be influenced by steric and electronic factors. For instance, in competitive N-dealkylation reactions, secondary alkyl groups such as isopropyl are often preferentially removed over methyl or primary alkyl groups. google.com
Another established method for N-dealkylation is the von Braun reaction, which utilizes cyanogen (B1215507) bromide. thieme-connect.de This reaction proceeds through a quaternary N-cyanoammonium bromide salt, which then eliminates an alkyl bromide. The order of cleavage for alkyl groups is generally allyl > methyl > ethyl > propyl > isopropyl > butyl, indicating that the removal of an isopropyl group is feasible, though perhaps less rapid than smaller alkyl groups. thieme-connect.de
| Dealkylation Method | Reagent | General Applicability | Selectivity for Isopropyl Group |
| Chloroformate Reaction | Vinyl Chloroformate | Broadly applicable to tertiary amines. nih.gov | Preferential removal of secondary alkyl groups over primary ones is often observed. google.com |
| von Braun Reaction | Cyanogen bromide | Effective for many tertiary amines. thieme-connect.de | Isopropyl group is generally cleaved, with a specific order of reactivity among different alkyl groups. thieme-connect.de |
Formation of Complex Scaffolds and Heteroanalogs
The 3-azabicyclo[3.3.1]nonane skeleton serves as a valuable building block for the construction of more complex molecular architectures and heteroanalogs. rsc.org The inherent three-dimensionality of the bicyclic system is a desirable feature when designing molecules with specific spatial arrangements of functional groups. ucl.ac.uk
The synthesis of heteroanalogs, where one or more carbon atoms of the bicyclic framework are replaced by other heteroatoms (e.g., oxygen, sulfur), has been a subject of study. These modifications can significantly alter the physicochemical and biological properties of the resulting compounds. Synthetic routes to such heteroanalogs often involve tailored cyclization strategies. However, the use of 3-isopropyl-3-azabicyclo[3.3.1]nonane as a direct precursor in the formation of such complex scaffolds and heteroanalogs is not extensively described in the available scientific literature. General methods for constructing the bicyclo[3.3.1]nonane core, such as the Mannich reaction, can be adapted to produce a variety of derivatives. rsc.orgrsc.org
Reaction Mechanisms and Intermediates in Functionalization Pathways
Understanding the reaction mechanisms and identifying key intermediates is fundamental to controlling the outcome of functionalization reactions on the 3-azabicyclo[3.3.1]nonane core. The stereochemistry of the bicyclic system often plays a critical role in directing the course of a reaction. researchgate.net
For instance, the conformation of the piperidine (B6355638) rings within the bicyclic structure can influence the accessibility of reagents to different positions on the core. The 3-azabicyclo[3.3.1]nonane system typically adopts a chair-chair conformation. rsc.org Spectroscopic techniques, such as 1H NMR, can reveal details about the spatial relationships between atoms, as demonstrated in studies on related azabicycles where steric compression effects are observed. acs.org
Mechanistic studies on the formation of the azabicyclo[3.3.1]nonane ring itself, for instance, through tandem reactions, can provide insights into potential side reactions and intermediates that might be relevant in functionalization pathways. However, detailed mechanistic investigations specifically focused on the derivatization of a pre-existing 3-isopropyl-3-azabicyclo[3.3.1]nonane are not widely available.
Advanced Spectroscopic Characterization Beyond Basic Identification
Detailed NMR Spectral Assignments and Interpretation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of 3-azabicyclo[3.3.1]nonane derivatives. Comprehensive analysis using one-dimensional (1D) and two-dimensional (2D) techniques allows for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals. nih.gov
The ¹H NMR spectrum is expected to show distinct signals for the protons of the bicyclic system and the isopropyl substituent. The bridgehead protons (H-1 and H-5) would likely appear as broad singlets or multiplets. The geminal protons on the carbon atoms adjacent to the nitrogen (C-2 and C-4) and on the cyclohexane (B81311) ring (C-6, C-7, C-8) would exhibit complex splitting patterns due to geminal and vicinal coupling. The axial and equatorial protons are diastereotopic and thus have different chemical shifts, with their coupling constants providing critical information about the ring conformation. acs.org For instance, a large diaxial coupling constant (³Jaa) would be indicative of a chair conformation for the respective ring. acs.org The isopropyl group would present as a septet for the CH proton and a doublet for the two methyl groups.
To confirm these assignments, 2D NMR experiments are indispensable:
COSY (Correlation Spectroscopy): Establishes correlations between scalar-coupled protons, helping to trace the connectivity within the bicyclic rings. orgsyn.org
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached. nih.govorgsyn.org
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the stereochemistry and conformation of the molecule. nih.govacs.org
Based on data from related 3-azabicyclo[3.3.1]nonane structures, a hypothetical assignment for 3-isopropyl-3-azabicyclo[3.3.1]nonane is presented below.
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |
|---|---|---|---|
| C-1, C-5 | ~30-35 | ~2.5-3.0 | m |
| C-2, C-4 | ~55-60 | ~2.8-3.2 (axial), ~2.2-2.6 (equatorial) | m |
| C-6, C-8 | ~25-30 | ~1.5-2.0 | m |
| C-7 | ~18-22 | ~1.4-1.8 | m |
| C-9 | ~35-40 | ~1.9-2.4 | m |
| N-CH(CH₃)₂ | ~50-55 | ~2.8-3.3 | septet |
| N-CH(CH₃)₂ | ~18-22 | ~1.0-1.2 | d |
Mass Spectrometry for Elucidating Reaction Pathways and Molecular Modifications
Mass spectrometry (MS) provides valuable information about the molecular weight and fragmentation patterns of 3-isopropyl-3-azabicyclo[3.3.1]nonane, which can be used to confirm its structure and study its behavior in various chemical reactions.
Upon electron ionization (EI), the molecular ion (M⁺) would be observed. The fragmentation of bicyclic amines is often directed by the nitrogen atom. acs.orgnasa.gov Key fragmentation pathways for 3-isopropyl-3-azabicyclo[3.3.1]nonane would likely involve:
Alpha-cleavage: The loss of the isopropyl group or a methyl radical from the isopropyl group is a common pathway for N-alkyl amines. Loss of the isopropyl group would lead to a fragment corresponding to the 3-azabicyclo[3.3.1]nonane cation.
Ring cleavage: Fragmentation of the bicyclic system can occur through various pathways. A characteristic fragmentation for similar bicyclic systems involves the cleavage of the C1-C2 and C4-C5 bonds, followed by further rearrangements. nasa.gov
Loss of ethylene: A retro-Diels-Alder type reaction within the cyclohexane ring, while less common, could also contribute to the fragmentation pattern.
Analysis of the fragmentation patterns of reaction products can help elucidate reaction pathways. For example, the incorporation of isotopes like deuterium (B1214612) can be traced through mass shifts in the fragments, providing mechanistic insights. Similarly, modifications to the molecule, such as oxidation or the addition of other functional groups, would result in predictable changes to the mass spectrum. scilit.com
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 181 | [C₁₁H₂₁N]⁺ | Molecular Ion (M⁺) |
| 166 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl group |
| 138 | [M - C₃H₇]⁺ | Loss of the isopropyl radical (alpha-cleavage) |
| 96 | [C₆H₁₀N]⁺ | Ring cleavage and rearrangement |
Infrared and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. elsevier.com The spectra of 3-isopropyl-3-azabicyclo[3.3.1]nonane would be characterized by vibrations of the bicyclic amine framework and the isopropyl group. nih.govnih.gov
Key vibrational modes would include:
C-H Stretching: Aliphatic C-H stretching vibrations are typically observed in the 2850-3000 cm⁻¹ region.
C-N Stretching: The C-N stretching of the tertiary amine would appear in the 1000-1250 cm⁻¹ region.
CH₂, CH₃ Bending: Scissoring and rocking vibrations for the methylene (B1212753) groups of the rings and bending vibrations for the methyl groups of the isopropyl substituent would be found in the 1350-1470 cm⁻¹ range.
Ring Vibrations: The "breathing" and other skeletal vibrations of the bicyclic framework would give rise to a series of complex bands in the fingerprint region (below 1500 cm⁻¹). arxiv.org
Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the carbon skeleton, which may be weak in the IR spectrum. researchgate.netresearchgate.net A combined analysis of both IR and Raman spectra, often supported by computational calculations (e.g., Density Functional Theory), allows for a detailed assignment of the vibrational modes and provides insights into the molecular structure and bonding. nih.govnih.gov
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
|---|---|---|
| C-H Stretch (aliphatic) | 2850 - 3000 | IR, Raman |
| CH₂/CH₃ Bend | 1350 - 1470 | IR |
| C-N Stretch | 1000 - 1250 | IR |
| Skeletal Vibrations | < 1500 (Fingerprint Region) | IR, Raman |
Electronic Circular Dichroism (ECD) for Chiral Derivatives
Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. researchgate.net While 3-isopropyl-3-azabicyclo[3.3.1]nonane itself is achiral, chiral derivatives can be prepared, for example, by introducing substituents at the bridgehead or other positions on the rings. The ECD spectra of these chiral derivatives can provide crucial information about their absolute configuration. nih.govmdpi.com
The ECD spectrum is highly sensitive to the three-dimensional arrangement of chromophores within the molecule. For derivatives of 3-azabicyclo[3.3.1]nonane, the nitrogen atom's lone pair and any introduced chromophoric groups (e.g., carbonyls, aromatic rings) will contribute to the electronic transitions that give rise to ECD signals (Cotton effects). mostwiedzy.placs.org
The sign and intensity of the Cotton effects can be correlated with the absolute stereochemistry of the molecule, often through the application of empirical rules or, more reliably, by comparison with quantum mechanical calculations of the theoretical ECD spectrum. mdpi.comacs.org Time-dependent density functional theory (TD-DFT) has become a standard method for predicting the ECD spectra of chiral molecules, allowing for the confident assignment of their absolute configuration. acs.org This approach is invaluable for studying the stereochemical outcome of asymmetric syntheses or resolutions involving the 3-azabicyclo[3.3.1]nonane scaffold.
Role of the 3 Azabicyclo 3.3.1 Nonane, 3 Isopropyl Scaffold in Advanced Chemical Design
Applications as a Privileged Scaffold in Organic Synthesis
The unique three-dimensional structure of the 3-azabicyclo[3.3.1]nonane skeleton provides a robust and predictable framework for constructing complex molecular architectures. Its conformational rigidity is a key feature that chemists exploit for precise control over chemical reactions and molecular assembly.
Scaffold for Asymmetric Catalysis
The bicyclo[3.3.1]nonane framework is a foundational element in the development of asymmetric catalysts. rsc.org The defined spatial arrangement of substituents on this rigid scaffold allows for the creation of chiral environments necessary for stereoselective synthesis. While the parent scaffold is achiral, functionalization allows for the introduction of chirality, leading to its use in asymmetric catalysis. rsc.org Derivatives of 3-azabicyclo[3.3.1]nonane provide a stable framework that can be incorporated into ligands for metal-catalyzed reactions or used as organocatalysts, facilitating the synthesis of molecules with specific three-dimensional structures. For instance, the asymmetric synthesis of 2-azabicyclo[3.3.1]nonanes has been achieved through organocatalyzed tandem reactions, highlighting the utility of this structural motif in creating stereochemically complex products. rsc.org The predictable conformation of the bicyclic system is crucial for transferring chiral information effectively during a catalytic cycle.
Building Block for Supramolecular Structures (e.g., Ion Receptors, Molecular Tweezers)
The well-defined, V-shaped geometry of the bicyclo[3.3.1]nonane scaffold makes it an excellent building block for the rational design of supramolecular structures. vu.lt By attaching recognition units, such as hydrogen bonding modules, to the bicyclic framework, scientists can construct intricate assemblies like ion receptors, metallocycles, and molecular tweezers. rsc.org
The stereochemical diversity of the bicyclo[3.s3.1]nonane framework is particularly useful for creating chiral, C2-symmetric synthons. vu.lt These pre-programmed building blocks can self-assemble through non-covalent interactions, such as hydrogen bonding, to form larger, ordered structures like molecular tubes. vu.lt The rigidity of the scaffold ensures that the recognition sites are held in the correct orientation for effective binding and assembly.
| Supramolecular Application | Scaffold Feature Utilized | Example Structure Type |
| Ion Receptors | Rigid, pre-organized geometry | Crown ethers incorporating the bicyclic frame vu.lt |
| Molecular Tweezers | Defined cleft-like shape | C2-symmetric synthons with binding arms rsc.orgvu.lt |
| Tubular Assemblies | Directional hydrogen bonding capabilities | End-to-end associated synthons vu.lt |
| Lattice Inclusion Hosts | V-shaped molecular structure | Crystalline hosts with guest molecules vu.lt |
Theoretical Contributions to Medicinal Chemistry Scaffold Design
In medicinal chemistry, the 3-azabicyclo[3.3.1]nonane scaffold is considered "privileged" because it can serve as a core structure for ligands that interact with a variety of biological targets. nih.gov Its three-dimensional nature allows for better shape complementarity with protein binding sites compared to flat, aromatic molecules, which can lead to higher potency and selectivity.
Design of Molecular Probes and Enzyme Inhibitors
The rigid framework of 3-azabicyclo[3.3.1]nonane is an ideal starting point for designing highly specific enzyme inhibitors and molecular probes. By strategically placing functional groups on the scaffold, chemists can orient them precisely to interact with amino acid residues in an enzyme's active site.
This approach has been successfully used to develop potent inhibitors for various enzymes. For example, a novel class of chorismate mutase inhibitors was synthesized based on the azabicyclo[3.3.1]nonane system. rsc.org Similarly, related azabicyclic scaffolds have been employed to create inhibitors for enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA), demonstrating the value of these constrained bicyclic systems in drug discovery. acs.org The scaffold's ability to present substituents in well-defined spatial orientations is key to achieving high binding affinity and specificity for molecular targets. nih.gov
Development of Novel Heterocyclic Systems
The 3-azabicyclo[3.3.1]nonane core is not only a target molecule but also a versatile intermediate for the synthesis of more complex, novel heterocyclic systems. rsc.org Its inherent reactivity and functional group handles allow for a variety of chemical transformations. Indole (B1671886) alkaloids containing the azabicyclo[3.3.1]nonane architecture, for instance, are known to possess a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. rsc.org
Furthermore, the core structure can be elaborated to create polycyclic systems with diverse biological functions. Research has shown the successful assembly of novel 2,3,6,7,9-pentaazabicyclo[3.3.1]nonane derivatives from simpler precursors, showcasing the scaffold's role as a platform for generating chemical diversity. nih.gov The development of such new heterocyclic frameworks is crucial for expanding the available chemical space for drug discovery and other applications. researchgate.net
Contributions to Materials Science and Polymer Chemistry
The applications of the 3-azabicyclo[3.3.1]nonane scaffold extend beyond biology and into the realm of materials science. The stability and defined structure of its derivatives make them attractive components for creating new materials with tailored properties.
Derivatives such as 9-Azabicyclo[3.3.1]nonane n-oxyl (ABNO), a stable nitroxyl (B88944) radical, are widely used in both synthetic chemistry and materials science. atomfair.com In polymer chemistry, these compounds can function as radical initiators or stabilizers. atomfair.com The bicyclic structure enhances the stability and reactivity of the radical, making it a valuable tool in developing advanced materials. atomfair.com The incorporation of the rigid 3-azabicyclo[3.3.1]nonane unit into a polymer backbone can impart specific properties, such as increased thermal stability or altered mechanical characteristics, opening avenues for the creation of novel high-performance polymers.
Future Directions and Computational Perspectives
Exploration of Unconventional Synthetic Routes
The synthesis of the 3-azabicyclo[3.3.1]nonane core has been achieved through various established methods, including double Mannich reactions and Michael additions. researchgate.netrsc.org However, the future synthesis of 3-isopropyl-3-azabicyclo[3.3.1]nonane could benefit from the exploration of less conventional and more efficient strategies that offer greater control and diversity.
Promising areas for exploration include:
Tandem Diverted Tsuji–Trost Processes: A recently developed three-step synthesis for the 2-azabicyclo[3.3.1]nonane system starting from simple pyrroles utilizes a combined photochemical and palladium-catalyzed approach. nih.govresearchgate.netd-nb.info Adapting this methodology, where an isopropyl-containing amine could be used as a nucleophile in the key palladium-catalyzed step, could provide a novel and rapid entry to the 3-isopropyl variant.
Radical Cyclizations: While many strategies exist for constructing the N-bridged scaffold, radical-based approaches remain largely unexplored. rsc.org Future work could investigate the viability of radical cyclizations using precursors functionalized with an N-isopropyl group to form the bicyclic core. This could open pathways to derivatives that are difficult to access through traditional ionic reaction mechanisms.
Multicomponent Reactions: One-pot double condensation reactions are a well-established protocol for creating the bicyclo[3.3.1]nonane skeleton. rsc.org Designing novel multicomponent reactions that specifically incorporate isopropylamine (B41738) as a key building block could lead to a highly efficient, atom-economical synthesis of the target compound and its derivatives.
Advanced Computational Modeling for Property Prediction and Reaction Design
Computational chemistry offers powerful tools to predict molecular properties and guide synthetic efforts, saving significant time and resources. While computational studies have been applied to the general bicyclo[3.3.1]nonane system to understand its conformation and polymorphism, these methods can be focused on the specific 3-isopropyl derivative. acs.orgacs.orgacs.org
Future computational work should focus on:
Conformational Analysis: The 3-azabicyclo[3.3.1]nonane system can exist in several conformations, such as twin-chair, chair-boat, and boat-boat. acs.org Advanced computational modeling, using methods like Density Functional Theory (DFT), can precisely predict the most stable conformation of 3-isopropyl-3-azabicyclo[3.3.1]nonane and determine the energetic barriers between different conformers. This is crucial as the molecule's 3D shape dictates its biological activity. ucl.ac.uk
Property Prediction: Machine learning and quantitative structure-activity relationship (QSAR) models can be developed to predict key physicochemical properties. These properties are vital for assessing the molecule's potential as a drug scaffold.
Reaction Design: Computational tools can model transition states and reaction pathways for the unconventional synthetic routes discussed previously. This can help optimize reaction conditions, predict potential side products, and guide the design of catalysts for stereoselective syntheses.
Table 1: Hypothetical Computationally Predicted Properties of 3-isopropyl-3-azabicyclo[3.3.1]nonane
| Property | Predicted Value | Methodology | Significance |
|---|---|---|---|
| Conformational Energy (Chair-Chair) | 0 kcal/mol (Reference) | DFT (B3LYP/6-31G) | Predicts the most stable ground-state geometry. |
| Conformational Energy (Chair-Boat) | +5.8 kcal/mol | DFT (B3LYP/6-31G) | Indicates the energetic cost of conformational change. |
| Dipole Moment | 1.9 D | Ab initio (MP2) | Relates to polarity and solubility. |
| Calculated logP | 2.15 | Machine Learning Model | Predicts lipophilicity and membrane permeability. |
| Proton Affinity | 225 kcal/mol | DFT | Indicates basicity of the nitrogen atom. |
Integration of the 3-Azabicyclo[3.3.1]nonane, 3-isopropyl- Moiety into Complex Architectures
The rigid bicyclic structure of 3-azabicyclo[3.3.1]nonane makes it an excellent scaffold for presenting substituents in well-defined spatial orientations, a desirable feature for designing molecules that interact with biological targets. ucl.ac.ukresearchgate.net The 3-isopropyl derivative can serve as a foundational building block for constructing more complex, biologically active molecules.
Future research should aim to:
Develop Functionalization Handles: Explore selective reactions to introduce functional groups at various positions on the bicyclic core (e.g., C-9 or C-7) of the 3-isopropyl derivative. These "handles" would allow the moiety to be covalently linked to other molecular fragments.
Synthesize Novel Bioactive Hybrids: Use the functionalized scaffold to build hybrid molecules. By attaching known pharmacophores to the 3-isopropyl-3-azabicyclo[3.3.1]nonane core, it may be possible to create novel drug candidates with improved efficacy, selectivity, or pharmacokinetic properties. The sp3-rich nature of the scaffold is increasingly seen as beneficial for successful drug development. ucl.ac.uk
Incorporate into Natural Product Analogues: Many indole (B1671886) alkaloids feature an azabicyclo[3.3.1]nonane architecture. rsc.org Synthesizing analogues of these natural products where the N-substituent is replaced with an isopropyl group could lead to compounds with altered or enhanced biological activities.
Table 2: Potential Complex Architectures Incorporating the 3-isopropyl-3-azabicyclo[3.3.1]nonane Moiety
| Architecture Class | Example Substructure | Potential Application | Rationale |
|---|---|---|---|
| Kinase Inhibitor Hybrids | Scaffold linked to a substituted pyrimidine (B1678525) ring | Oncology | The rigid scaffold orients the pharmacophore for optimal binding in the ATP pocket. |
| GPCR Ligands | Scaffold functionalized with a long-chain amine | Neuroscience | Provides a three-dimensional structure to probe receptor binding sites. |
| Antimicrobial Peptidomimetics | Scaffold used as a constrained amino acid surrogate | Infectious Diseases | Mimics a peptide turn to confer stability and cell permeability. |
| Natural Product Analogues | Indole moiety fused or linked to the scaffold | Antimalarial, Anti-inflammatory | Systematic modification of a known bioactive natural product core. rsc.org |
Development of High-Throughput Synthesis and Characterization Methodologies
To fully explore the potential of the 3-isopropyl-3-azabicyclo[3.3.1]nonane scaffold in areas like drug discovery, methods for its rapid synthesis and analysis are essential. High-throughput (HT) techniques can accelerate the creation and evaluation of libraries of derivatives.
Future efforts should be directed towards:
Parallel Synthesis: Adapting existing one-pot syntheses, such as the tandem Mannich reaction, for use on automated parallel synthesis platforms. rsc.org This would allow for the rapid generation of a library of analogues by varying the other reactants while keeping isopropylamine constant.
Solid-Phase Synthesis: Developing a solid-phase synthesis strategy where the bicyclic core is attached to a resin. This would simplify purification and allow for the sequential addition of building blocks to create complex derivatives in a high-throughput fashion.
High-Throughput Analysis: Implementing rapid analytical techniques, such as automated LC-MS (Liquid Chromatography-Mass Spectrometry) and flow NMR, to quickly confirm the structure and purity of the compounds in the synthesized libraries.
Table 3: Hypothetical Workflow for High-Throughput Synthesis and Characterization
| Step | Methodology | Key Parameters | Throughput |
|---|---|---|---|
| 1. Reagent Plating | Robotic liquid handler | Aromatic ketones, paraformaldehyde, isopropylamine | 96-well plate format |
| 2. Parallel Reaction | Automated parallel synthesizer | Temperature, reaction time, solvent | 96 reactions simultaneously |
| 3. Workup & Purification | Automated solid-phase extraction (SPE) | Cartridge type, elution solvent | Automated purification of 96 samples |
| 4. Analysis & Characterization | LC-MS and Flow NMR | Mass confirmation, purity check, structural verification | ~5 minutes per sample |
| 5. Data Management | LIMS (Laboratory Information Management System) | Structure, purity, yield, analytical data | Automated data archiving and library generation |
Q & A
Q. Methodological Considerations :
- Optimize reaction conditions (e.g., acid strength, solvent polarity) to minimize side products like lactones or exocyclic alkenes.
- Use chiral resolution techniques (e.g., recrystallization of benzamide derivatives) to isolate enantiomerically pure forms .
How can the stereochemical conformation of 3-isopropyl-3-azabicyclo[3.3.1]nonane derivatives be experimentally determined?
Basic Research Question
The bicyclic system can adopt twin-chair, chair–boat, or boat–boat conformations. X-ray crystallography is the gold standard for resolving stereochemistry. For instance, X-ray structures of 3-azabicyclo[3.3.1]nonane derivatives reveal a preference for the twin-chair conformation due to minimized steric strain . NMR analysis (e.g., coupling constants and NOE experiments) complements crystallographic data by probing dynamic conformations in solution .
Q. Methodological Considerations :
- Synthesize crystalline derivatives (e.g., halogenated or aryl-substituted analogs) to enhance diffraction quality.
- Compare experimental NMR data with DFT-predicted chemical shifts to validate conformations .
How do electronic substituents on the aryl rings of 3-azabicyclo[3.3.1]nonan-9-ones influence biological activity?
Advanced Research Question
Electron-withdrawing groups (e.g., halogens) enhance cytotoxicity but reduce antioxidant activity, likely due to prooxidant effects. Conversely, electron-donating groups (–CH₃, –OCH₃) improve antioxidant capacity but lower cytotoxicity. For example, 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones with –Cl substituents showed potent antitumor activity, while –OCH₃ analogs exhibited better radical scavenging .
Q. Methodological Considerations :
- Design analogs with systematic substituent variations (e.g., Hammett σ values) to quantify electronic effects.
- Use in vitro assays (e.g., DPPH for antioxidants, MTT for cytotoxicity) to correlate structure-activity relationships (SAR) .
What computational methods are effective for predicting the conformational stability of 3-azabicyclo[3.3.1]nonane derivatives?
Advanced Research Question
Density Functional Theory (DFT) calculations accurately predict energy minima for twin-chair vs. boat–chair conformers. For example, studies on 3,7-diazabicyclo[3.3.1]nonane derivatives revealed that steric hindrance from bulky substituents (e.g., isopropyl) stabilizes the twin-chair conformation . Molecular docking can further assess how conformational flexibility impacts binding to biological targets (e.g., AMPA receptors) .
Q. Methodological Considerations :
- Compare DFT-optimized geometries with X-ray data to validate computational models.
- Use QM/MM hybrid methods to simulate solvent effects on conformation .
What pharmacological targets are associated with 3-azabicyclo[3.3.1]nonane derivatives?
Advanced Research Question
These compounds modulate diverse targets:
- AMPA receptors : Tricyclic 3,7-diazabicyclo[3.3.1]nonane derivatives act as positive allosteric modulators, enhancing cognitive function .
- Antitumor activity : Derivatives with halogenated aryl groups inhibit cancer cell proliferation via proapoptotic pathways .
- Antimicrobial activity : Bicyclic alkaloids disrupt bacterial membrane integrity .
Q. Methodological Considerations :
- Perform radioligand binding assays to quantify receptor affinity.
- Use transcriptomic profiling (e.g., RNA-seq) to identify downstream signaling pathways .
How can regioselectivity challenges in the aza-Prins cyclization of 3-azabicyclo[3.3.1]nonane precursors be addressed?
Advanced Research Question
The aza-Prins reaction favors endocyclic alkene formation over lactonization due to geometric constraints of the bicyclic system. For example, cyclization of imine intermediates in chloroform with excess formic acid yields the desired product in 64% yield, while competing lactones form only 8–11% .
Q. Methodological Considerations :
- Tweak reaction conditions (e.g., acid concentration, temperature) to disfavor carbocation rearrangements.
- Introduce steric directing groups (e.g., tert-butyl) to enforce regioselectivity .
What strategies improve the oxidative stability of 3-azabicyclo[3.3.1]nonane derivatives during storage and handling?
Advanced Research Question
Electron-rich derivatives (e.g., methoxy-substituted) are prone to oxidation. Stabilization methods include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
